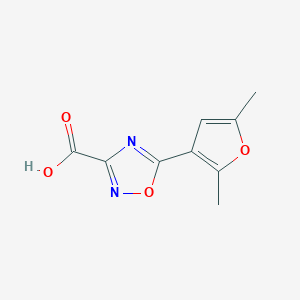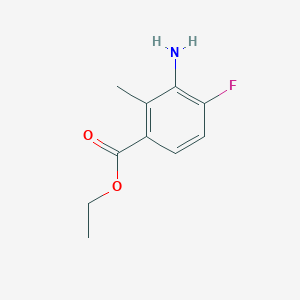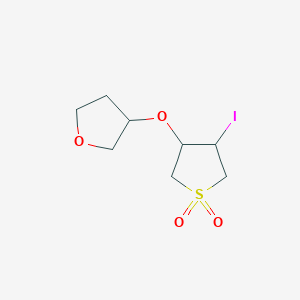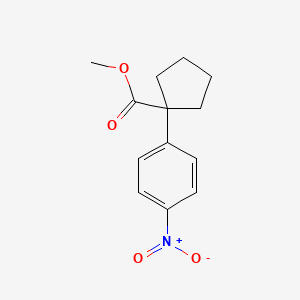
(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxynaphthalen-2-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C₁₂H₁₁ClO₃S and a molecular weight of 270.73 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride typically involves the reaction of 6-methoxynaphthalene with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in the presence of a base like .
Oxidation: Strong oxidizing agents like .
Reduction: Reducing agents such as sodium borohydride .
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
Chemistry: (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of enzyme inhibitors and receptor modulators .
Industry: In industrial applications, this compound is used in the production of dyes , polymers , and specialty chemicals .
Mechanism of Action
The mechanism of action of (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride involves the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
- (6-Methoxy-2-naphthyl)methanesulfonyl chloride
- (6-Methoxynaphthalen-2-yl)methanesulfonate
- (6-Methoxynaphthalen-2-yl)methanesulfonamide
Uniqueness: (6-Methoxynaphthalen-2-yl)methanesulfonyl chloride is unique due to its high reactivity and versatility in forming stable covalent bonds with a variety of nucleophiles. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C12H11ClO3S |
|---|---|
Molecular Weight |
270.73 g/mol |
IUPAC Name |
(6-methoxynaphthalen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H11ClO3S/c1-16-12-5-4-10-6-9(8-17(13,14)15)2-3-11(10)7-12/h2-7H,8H2,1H3 |
InChI Key |
XMVKOCQKDNKMAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B15240280.png)


![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15240288.png)
![1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B15240290.png)





![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)

![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)

